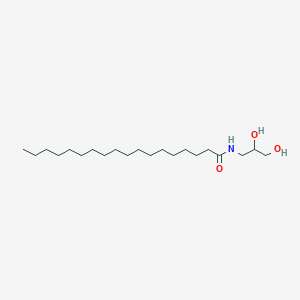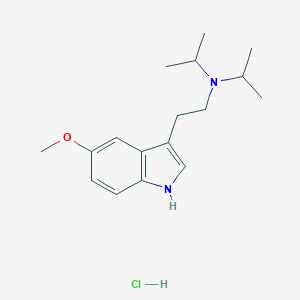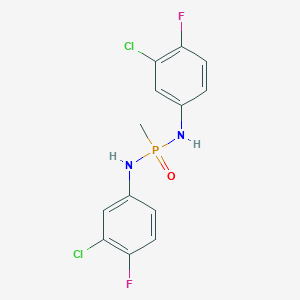
Clinafloxacin hydrochloride
Vue d'ensemble
Description
Clinafloxacin hydrochloride is an investigational fluoroquinolone antibiotic . It has shown promising antibiotic activity, but its clinical development has been hampered by the risk of inducing serious side effects . It is currently under research and has not been approved for any indication .
Molecular Structure Analysis
The molecular formula of Clinafloxacin hydrochloride is C17H18Cl2FN3O3 . The exact mass is not available, but the molecular weight is 402.25 g/mol . The structure includes a quinoline ring, which is common in fluoroquinolone antibiotics .
Chemical Reactions Analysis
Clinafloxacin hydrochloride is known to interact with multiple CYP450 drug metabolizing enzymes, especially CYP1A2 . It has been found to induce the accumulation of CYP1A2 substrates, including theophylline, at therapeutic doses .
Applications De Recherche Scientifique
Pharmacodynamics
Clinafloxacin is a type of fluoroquinolone antibiotic, which are generally considered to have concentration-dependent bactericidal activity . The pharmacodynamics of fluoroquinolones describe the relationship between the drug, host, and antimicrobial effect . This provides a rational basis for optimizing dosing regimens .
Bactericidal Activities
In an in vitro pharmacodynamic model of fibrin clots infected with PRSP, clinafloxacin showed better activity than ciprofloxacin . This indicates that clinafloxacin could be more effective in treating certain bacterial infections .
Immunoassay of Quinolones
Clinafloxacin can be used as an immunizing hapten for the immunodetection of structurally close compounds . This is particularly useful for the detection of fluoroquinolones, which are antibiotic contaminants of animal-derived foods .
Antibiotic Contaminants Detection
The structural basis of immune recognition of fluoroquinolones by antibodies against clinafloxacin has been studied . This research could help in the development of methods for detecting antibiotic contaminants in food .
Quantitative Structure–Activity Analysis
The anti-clinafloxacin quantitative structure–activity relationship (QSAR) model can predict the test set with high accuracy . This model could be useful in predicting the activity of new fluoroquinolones .
Antimicrobial Resistance
The study of clinafloxacin and other fluoroquinolones can help in understanding and combating antimicrobial resistance . This is a significant problem in modern healthcare, and fluoroquinolones like clinafloxacin are at the forefront of research in this area .
Mécanisme D'action
Target of Action
Clinafloxacin hydrochloride, like other fluoroquinolones, primarily targets type II topoisomerases, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, Clinafloxacin hydrochloride can inhibit bacterial growth and proliferation .
Mode of Action
Clinafloxacin hydrochloride interacts with its targets, DNA gyrase and topoisomerase IV, by binding to their active sites and inhibiting their function . This prevents the unwinding of supercoiled DNA, a critical step in DNA replication and transcription. As a result, bacterial DNA processes are halted, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by Clinafloxacin hydrochloride is the DNA replication pathway. By inhibiting DNA gyrase and topoisomerase IV, Clinafloxacin hydrochloride disrupts the unwinding of DNA, which is a crucial step in DNA replication . This leads to the cessation of bacterial growth and proliferation .
Pharmacokinetics
Clinafloxacin hydrochloride exhibits good oral bioavailability, with approximately 90% of the oral dose being absorbed . It has a low protein binding rate of 0-10%, indicating that a significant proportion of the drug remains free in the plasma to exert its therapeutic effect . The elimination half-life of Clinafloxacin hydrochloride in humans is approximately 6.1 hours . This suggests that the drug is relatively quickly eliminated from the body, which may necessitate multiple doses per day to maintain therapeutic levels .
Result of Action
The primary result of Clinafloxacin hydrochloride’s action is the inhibition of bacterial growth and proliferation. By targeting and inhibiting the function of DNA gyrase and topoisomerase IV, Clinafloxacin hydrochloride disrupts critical DNA processes, leading to bacterial cell death .
Action Environment
The action of Clinafloxacin hydrochloride can be influenced by various environmental factors. For instance, the drug’s phototoxicity has been associated more with oral dosing compared to intravenous dosing . This is thought to be due to differences in sunlight exposure between patients receiving oral versus intravenous doses . Additionally, Clinafloxacin hydrochloride’s effect on blood glucose levels is thought to involve stimulation of the pancreatic beta cells, which produce insulin . Therefore, factors that affect pancreatic function or insulin production could potentially influence the drug’s action .
Safety and Hazards
Clinafloxacin hydrochloride is associated with several safety concerns. It has been linked with drug-induced light sensitivity (phototoxicity) and low blood sugar . There is also a warning against using Clinafloxacin in pregnant patients due to possible damage to the developing fetus . In case of exposure, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Propriétés
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O3.ClH/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9;/h5,7-9H,1-4,6,20H2,(H,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMACYHMTJHBPOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70909839 | |
| Record name | 7-(3-Aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clinafloxacin hydrochloride | |
CAS RN |
105956-99-8 | |
| Record name | 3-Quinolinecarboxylic acid, 7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105956-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clinafloxacin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105956998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clinafloxacin hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-(3-Aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLINAFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G17M59V0FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the pharmacokinetic profile of clinafloxacin hydrochloride in rats?
A1: Studies have shown that clinafloxacin hydrochloride exhibits favorable pharmacokinetic properties in rats. Following oral administration, the drug is absorbed rapidly, reaching peak plasma concentrations (Cmax) within approximately 1 hour []. The time taken for the plasma concentration to reduce by half (t1/2) ranges from 2.03 to 2.17 hours, suggesting a relatively short elimination half-life []. Clinafloxacin hydrochloride displays a linear pharmacokinetic profile, meaning the drug's exposure (AUC and Cmax) increases proportionally with increasing doses within the tested range []. Distribution studies indicate that the drug is widely distributed in various organs, except for the brain and fat, following a single oral dose []. The primary route of elimination appears to be renal excretion, with approximately 20.6% of the administered dose recovered in urine within 72 hours [].
Q2: What analytical methods are commonly employed to quantify clinafloxacin hydrochloride in biological samples?
A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is a widely used technique for the quantification of clinafloxacin hydrochloride in biological matrices like rat plasma []. This method offers high sensitivity and selectivity, allowing for accurate determination of drug concentrations. Researchers have successfully developed and validated RP-HPLC methods utilizing different column chemistries and mobile phase compositions to achieve optimal separation and detection of clinafloxacin hydrochloride [, ].
Q3: How extensively is clinafloxacin hydrochloride bound to plasma proteins?
A3: Clinafloxacin hydrochloride exhibits a high degree of binding to plasma proteins. Research indicates that approximately 90.2% to 97.0% of the drug in plasma is bound to proteins []. This high plasma protein binding characteristic is an important consideration when interpreting pharmacokinetic data and predicting drug interactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B29913.png)



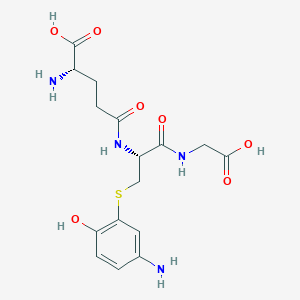

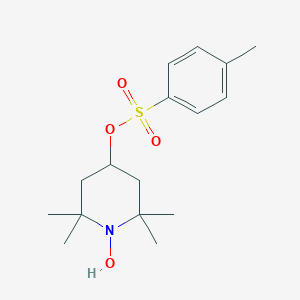

![(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B29951.png)
